
Bmy 21502
概要
説明
BMY-21502は、化学的には1-[[1-[2-(トリフルオロメチル)-4-ピリミジニル]-4-ピペリジニル]メチル]-2-ピロリジノンとして知られており、ノオトロピック剤です。認知機能の向上、記憶の保護、学習能力の向上などの可能性について研究されています。 この化合物は、健忘症の逆転と脳虚血からの保護に有望であることが示されています .
準備方法
BMY-21502の合成には、複数のステップが含まれます。このプロセスは、4-クロロ-2-トリフルオロメチルピリミジンの調製から始まり、次に1-(4-ピペリジニル)メタノールと反応させて中間体を形成します。 この中間体は、さらなる反応を受けて最終生成物、BMY-21502を生成します . BMY-21502の工業生産は、大規模製造向けに最適化されており、プロセスが経済的で効率的であることが保証されています .
化学反応の分析
BMY-21502は、酸化や還元などのさまざまな化学反応を起こします。 この化合物は、2つの主要な代謝産物に代謝される可能性があります。ヒドロキシ代謝産物(BMY-42191)とケトン代謝産物(BMY-40440)です . これらの代謝産物は、特定の条件下で形成され、薬物動態が研究されています .
科学研究への応用
化学: ノオトロピック剤とその化学的性質を研究するためのモデル化合物として役立ちます。
生物学: 研究では、脳機能、特に記憶と学習の向上に対する影響に焦点を当てています。
医学: BMY-21502は、記憶の混乱を防ぎ、認知機能を改善することにより、アルツハイマー病などの認知症の治療に有望であることが示されています.
科学的研究の応用
BMY 21502 is a nootropic agent investigated for its efficacy and safety in treating Alzheimer's disease and its potential to enhance cognitive functions . It has also been studied for its effects on memory and cognitive abilities .
Alzheimer's Disease
- Objective : A study aimed to assess the efficacy and safety of BMY 21,502 in patients with mild-to-moderate Alzheimer's disease .
- Design and Participants : The study involved sixty-nine patients with Alzheimer's disease, with a mean age of 72 years, who were randomized to receive either BMY 21,502 or a placebo for 12 weeks, followed by a 4-week placebo washout period .
- Measurements : The Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale were the primary efficacy assessments. Secondary measurements included the Computerized Neurological Test Battery and Mini-Mental State Examination (MMSE) .
- Results : Overall effects were not statistically significant (p > 0.05). However, patients taking BMY 21,502 showed a mean change in the ADAS cognitive score of -1.5 points at week 12, compared to -0.5 in patients who received a placebo. Patients with moderate dementia (MMSE ≤ 20) showed a greater change at week 12 with BMY 21,502 (-2.7 points) compared to placebo (+0.3 points), but the difference was not statistically significant. Patients treated with BMY 21,502 experienced higher rates of abnormal liver enzyme concentrations and nausea than those in the placebo group. A higher rate of discontinuations was also observed in the BMY 21,502 group .
- Conclusions : BMY 21,502 was not found to be significantly superior to placebo during the treatment period in this pilot study. Further evaluation of BMY 21,502 in a larger study population may be warranted .
Cognitive Enhancement
- This compound is a novel pyrrolidinone nootropic with demonstrated ability to reverse electroconvulsively induced amnesia in rodents .
- In a study on monkeys, this compound enhanced the acquisition of shape discrimination in three of four monkeys when combined drug scores were compared to vehicle-only scores (p < 0.02). However, it produced no significant improvement in memory retention at any of seven different delay intervals .
- BMY 21,502 is a nootropic that protects memory and enhances long-term potentiation according to preclinical findings .
Other potential applications
作用機序
BMY-21502は、中枢神経系のコリン作動系を活性化させることで効果を発揮します。 この活性化は、その抗虚血効果の主なメカニズムの1つと考えられています . この化合物は、記憶と学習に不可欠な海馬でのグルコース代謝を強化します .
類似化合物との比較
BMY-21502は、オキシラセタムやイデベノンなどの他のノオトロピック剤と比較されることがよくあります。 オキシラセタムは化学構造が似ていますが、BMY-21502はより優れた抗虚血効果を示しています . 脳血管疾患の治療に使用されるイデベノンも保護効果を示しますが、BMY-21502の独自の作用機序と代謝プロファイルはそれを際立たせています .
類似化合物
- オキシラセタム
- イデベノン
生物活性
BMY 21502, also known as BMS-181168, is a synthetic compound recognized for its nootropic properties, primarily aimed at enhancing cognitive functions such as memory and learning. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease.
Chemical Structure and Properties
This compound is classified as a pyrrolidinone derivative and features a chemical structure that includes a piperidine ring and a trifluoromethylpyrimidine moiety. This unique structure contributes to its pharmacological profile, which has been the subject of various studies.
This compound exhibits significant biological activity through several mechanisms:
- Neurotransmitter Modulation : It interacts with various neurotransmitter systems, particularly acetylcholine and glutamate, which are crucial for cognitive processes.
- Cognitive Enhancement : Studies have shown that this compound can improve cognitive performance in animal models and clinical settings by enhancing synaptic plasticity.
- Neuroprotection : The compound has demonstrated protective effects against neurotoxic agents, suggesting its potential in treating neurodegenerative diseases.
Animal Studies
A pivotal study examined the effects of oral administration of this compound on the Morris water task performance in aged F-344 rats. Key findings included:
- Increased Acquisition Rate : this compound significantly improved the rate of acquisition and initial retention in the water maze task, with optimal effects observed at a dose of 5.0 mg/kg. Higher doses (10 mg/kg) resulted in decreased efficacy but remained above control values .
- Dose-Dependent Effects : The cognitive enhancement effects were dose-dependent, indicating a broad range of effective doses for potential therapeutic use.
Clinical Trials
A clinical trial assessed the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer’s disease. The study involved:
- Participants : Sixty-nine patients were randomized to receive either this compound or placebo for 12 weeks.
- Efficacy Measurements : Primary assessments were conducted using the Alzheimer's Disease Assessment Scale (ADAS) and Clinical Global Impressions Scale. Secondary measurements included the Computerized Neurological Test Battery and Mini-Mental State Examination (MMSE).
- Results : Although overall effects were not statistically significant (p > 0.05), patients receiving this compound showed a mean change in ADAS cognitive score of -1.5 points compared to -0.5 points in the placebo group. Notably, patients with moderate dementia exhibited greater improvements when treated with this compound .
Summary of Key Studies
Study Type | Subject Population | Key Findings |
---|---|---|
Animal Study | Aged F-344 rats | Increased acquisition rate and initial retention in Morris water task; dose-dependent effects. |
Clinical Trial | Patients with Alzheimer’s disease | Mean change in ADAS score -1.5 vs -0.5 (placebo); greater improvement in moderate dementia cases. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cognitive Enhancement : Patients treated with this compound showed improvements in cognitive tests compared to those on placebo.
- Neuroprotection : Observations indicate that this compound may protect neuronal cells from damage due to oxidative stress.
特性
CAS番号 |
123259-91-6 |
---|---|
分子式 |
C15H19F3N4O |
分子量 |
328.33 g/mol |
IUPAC名 |
1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2 |
InChIキー |
KEWFMWJJMGQBAN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
正規SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
外観 |
Solid powder |
Key on ui other cas no. |
123259-91-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone BMS-181168 BMY 21502 BMY-21502 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。